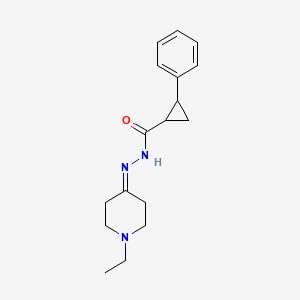![molecular formula C16H24N2O8 B12473861 Diethyl 2,2'-[(2,3-dioxooctahydroquinoxaline-1,4-diyl)bis(oxy)]diacetate](/img/structure/B12473861.png)
Diethyl 2,2'-[(2,3-dioxooctahydroquinoxaline-1,4-diyl)bis(oxy)]diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE is a complex organic compound with a unique structure that includes an ethoxy group, an oxoethoxy group, and a hexahydroquinoxalinyl moiety
Preparation Methods
The synthesis of ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the hexahydroquinoxaline core, followed by the introduction of the ethoxy and oxoethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester linkage and formation of corresponding acids and alcohols.
Scientific Research Applications
ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
ETHYL 2-{[4-(2-ETHOXY-2-OXOETHOXY)-2,3-DIOXO-HEXAHYDROQUINOXALIN-1-YL]OXY}ACETATE can be compared with other similar compounds, such as:
ETHYL (5-(2-ETHOXY-2-OXOETHOXY)-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXYACETATE: This compound has a chromenyl moiety instead of the hexahydroquinoxalinyl group, leading to different chemical and biological properties.
ETHYL (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXYACETATE: This compound features a methyl group and a phenyl group, which also result in distinct reactivity and applications.
Properties
Molecular Formula |
C16H24N2O8 |
|---|---|
Molecular Weight |
372.37 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-ethoxy-2-oxoethoxy)-2,3-dioxo-4a,5,6,7,8,8a-hexahydroquinoxalin-1-yl]oxy]acetate |
InChI |
InChI=1S/C16H24N2O8/c1-3-23-13(19)9-25-17-11-7-5-6-8-12(11)18(16(22)15(17)21)26-10-14(20)24-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
PCHPUXDAARVCEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CON1C2CCCCC2N(C(=O)C1=O)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B12473778.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B12473786.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12473802.png)
![({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12473804.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide](/img/structure/B12473813.png)
![ethyl 2-(formylamino)-10-methyl-10H-thieno[2,3-a]carbazole-3-carboxylate](/img/structure/B12473823.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12473825.png)
![ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B12473831.png)
![N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473832.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine](/img/structure/B12473852.png)

